molecular formula C12H14ClNO B2775354 Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride CAS No. 2460757-61-1

Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride

Cat. No.: B2775354
CAS No.: 2460757-61-1
M. Wt: 223.7
InChI Key: PUOLEDWJUAQLCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles. This reaction can be catalyzed by various catalysts, including L-proline, under mild reaction conditions. The reaction is often carried out in water, making it environmentally friendly .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and reduces conformational entropy. This makes it a valuable scaffold in drug design and development .

Properties

IUPAC Name

spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c14-11-10-4-2-1-3-9(10)7-12(11)5-6-13-8-12;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOLEDWJUAQLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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